1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione
Description
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Properties
CAS No. |
148192-46-5 |
|---|---|
Molecular Formula |
C29H25F7NO2P |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
4,4,5,5,6,6,6-heptafluoro-1-piperidin-1-yl-2-(triphenyl-λ5-phosphanylidene)hexane-1,3-dione |
InChI |
InChI=1S/C29H25F7NO2P/c30-27(31,28(32,33)29(34,35)36)25(38)24(26(39)37-19-11-4-12-20-37)40(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2 |
InChI Key |
LMMKESTXRCLSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione (CAS: 148192-46-5) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, along with relevant research findings and case studies.
- Molecular Formula : C22H22F6N
- Molecular Weight : 411.41 g/mol
- IUPAC Name : 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione
Synthesis
The synthesis of 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione typically involves the reaction of piperidine derivatives with triphenylphosphine and perfluoroalkyl diones. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione exhibit significant antimicrobial properties. For instance, piperidine derivatives have shown efficacy against various fungal pathogens, including Candida auris, which is known for its resistance to conventional antifungals. In vitro studies have demonstrated that these derivatives can disrupt the plasma membrane of fungal cells, leading to cell death through apoptosis and cell cycle arrest .
Antiviral Activity
Piperidine-based compounds have also been evaluated for their antiviral properties. A study on related piperidine derivatives revealed moderate protection against viruses such as HIV-1 and HSV-1. These compounds were found to inhibit viral replication effectively while exhibiting low cytotoxicity in mammalian cell lines .
The mechanisms underlying the biological activity of 1-(1-Piperidinyl)-2-(triphenylphosphoranylidene)perfluorohexane-1,3-dione are believed to involve:
- Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within microbial cells, altering their function and leading to cell death.
- Membrane Disruption : Similar compounds have been shown to compromise the integrity of microbial membranes, facilitating the leakage of cellular contents and subsequent cell lysis.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in target cells has been documented, particularly in fungal pathogens.
Study on Antifungal Activity
In a recent study focusing on piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity. The mechanism involved disruption of the fungal plasma membrane and induction of apoptotic cell death .
Antiviral Screening
Another investigation evaluated a series of piperidine derivatives for their antiviral efficacy against HIV-1. Among the tested compounds, some exhibited significant inhibitory effects on viral replication with low cytotoxicity profiles. The research highlighted the potential for these derivatives as candidates for further development into antiviral therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
